molecular formula C18H19FN2O3 B11280377 2-{2-[(4-fluorobenzyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide

2-{2-[(4-fluorobenzyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide

Cat. No.: B11280377
M. Wt: 330.4 g/mol
InChI Key: JTUSHHISJGBMLR-UHFFFAOYSA-N
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Description

2-{2-[(4-fluorobenzyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of fluorobenzyl and methylphenyl groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-fluorobenzyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide typically involves multiple steps:

    Formation of Intermediate Compounds: The initial step often includes the preparation of intermediate compounds such as 4-fluorobenzylamine and 4-methylphenylacetic acid.

    Condensation Reaction: These intermediates undergo a condensation reaction in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide linkage.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk synthesis.

    Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and pH.

    Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-fluorobenzyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and phenyl positions, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium hydride, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{2-[(4-fluorobenzyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-{2-[(4-fluorobenzyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl and methylphenyl groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{2-[(4-fluorobenzyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C18H19FN2O3

Molecular Weight

330.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[2-(4-methylanilino)-2-oxoethoxy]acetamide

InChI

InChI=1S/C18H19FN2O3/c1-13-2-8-16(9-3-13)21-18(23)12-24-11-17(22)20-10-14-4-6-15(19)7-5-14/h2-9H,10-12H2,1H3,(H,20,22)(H,21,23)

InChI Key

JTUSHHISJGBMLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COCC(=O)NCC2=CC=C(C=C2)F

Origin of Product

United States

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